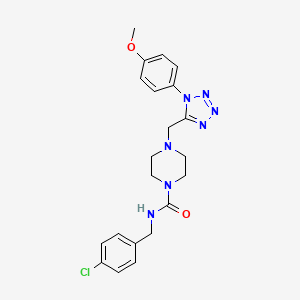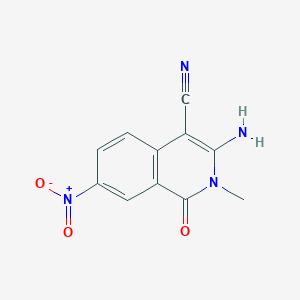
N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide is an organic compound that features a benzodioxole ring and a phenylpropyl group connected through an oxamide linkage
作用机制
Target of Action
Similar compounds have been reported to modulate atp-binding cassette transporters .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with microtubules and their component protein, tubulin . These interactions can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Related compounds have been shown to affect the cell cycle, particularly causing cell cycle arrest at the s phase .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of the Phenylpropylamine: The phenylpropylamine can be synthesized via the reduction of the corresponding nitro compound or through reductive amination of phenylacetaldehyde.
Formation of the Oxamide Linkage: The final step involves the reaction of the benzodioxole derivative with the phenylpropylamine in the presence of an oxalyl chloride to form the oxamide linkage.
Industrial Production Methods
Industrial production of N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The benzodioxole ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The oxamide linkage can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of polymers and other industrial chemicals.
相似化合物的比较
Similar Compounds
N’-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)oxamide: Similar structure but with a shorter alkyl chain.
N’-(1,3-benzodioxol-5-yl)-N-(4-phenylbutyl)oxamide: Similar structure but with a longer alkyl chain.
N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)carbamate: Similar structure but with a carbamate linkage instead of an oxamide.
Uniqueness
N’-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide is unique due to its specific combination of the benzodioxole ring and the phenylpropyl group connected through an oxamide linkage. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(19-10-4-7-13-5-2-1-3-6-13)18(22)20-14-8-9-15-16(11-14)24-12-23-15/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTVOHMNDMYLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B3001810.png)


![N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3001819.png)

![1-(3,4-dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea](/img/structure/B3001821.png)

![N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide](/img/structure/B3001825.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3001826.png)

![N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B3001828.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B3001829.png)


